molecular formula C9H15ClN4O2S B2612484 2-[5-(Aminomethyl)pyrimidin-2-yl]-1-thiazinane-1,1-dione hydrochloride CAS No. 2251053-76-4

2-[5-(Aminomethyl)pyrimidin-2-yl]-1-thiazinane-1,1-dione hydrochloride

Cat. No.: B2612484
CAS No.: 2251053-76-4
M. Wt: 278.76
InChI Key: FEUKCYPCYYELJT-UHFFFAOYSA-N
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Description

2-[5-(Aminomethyl)pyrimidin-2-yl]-1-thiazinane-1,1-dione hydrochloride is a synthetic compound that belongs to the class of heterocyclic organic compounds This compound is characterized by the presence of a pyrimidine ring, a thiazinane ring, and an aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Aminomethyl)pyrimidin-2-yl]-1-thiazinane-1,1-dione hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Formation of the Thiazinane Ring: The thiazinane ring can be formed through cyclization reactions involving sulfur-containing reagents such as thiourea or thioamides.

    Final Assembly and Hydrochloride Formation: The final compound is assembled through a series of coupling reactions, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[5-(Aminomethyl)pyrimidin-2-yl]-1-thiazinane-1,1-dione hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under various solvent conditions.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced derivatives with altered functional groups.

    Substitution Products: Compounds with nucleophilic groups replacing original functional groups.

Scientific Research Applications

2-[5-(Aminomethyl)pyrimidin-2-yl]-1-thiazinane-1,1-dione hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-(Aminomethyl)pyrimidin-2-yl]-1-thiazinane-1,1-dione hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or interfere with cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyrimidine Derivatives: Compounds with similar pyrimidine structures but different substituents.

    Thiazinane Derivatives: Compounds with similar thiazinane rings but different functional groups.

Uniqueness

2-[5-(Aminomethyl)pyrimidin-2-yl]-1-thiazinane-1,1-dione hydrochloride is unique due to its specific combination of a pyrimidine ring, a thiazinane ring, and an aminomethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

[2-(1,1-dioxothiazinan-2-yl)pyrimidin-5-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2S.ClH/c10-5-8-6-11-9(12-7-8)13-3-1-2-4-16(13,14)15;/h6-7H,1-5,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWQDCFYWIKEMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=NC=C(C=N2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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